N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide
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Description
“N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide” is a complex organic compound. It contains an indole group, which is a heterocyclic compound . The indole group is fused with a benzene ring and a pyrrole ring . This compound also contains a chloroacetyl group and an aminoethyl group .
Synthesis Analysis
The synthesis of this compound likely involves a nucleophilic addition/elimination reaction between acyl chlorides and amines . The reaction involves an addition stage where an amine molecule becomes attached to the carbon in the acyl chloride. This is followed by an elimination stage .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The indole group contributes to the aromaticity of the compound . The chloroacetyl group and the aminoethyl group are attached to the nitrogen atom of the indole group .Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive functional groups. The chloroacetyl group can react with nucleophiles, and the aminoethyl group can act as a nucleophile . The indole group can also participate in various reactions .Future Directions
properties
IUPAC Name |
N-[2-[(2-chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-8-12(18)15-5-6-16-13(19)11-7-9-3-1-2-4-10(9)17-11/h1-4,7,17H,5-6,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAPPPHIHGTGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide |
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